molecular formula C17H19ClN2 B1375385 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine CAS No. 1363405-46-2

1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine

Cat. No. B1375385
CAS RN: 1363405-46-2
M. Wt: 286.8 g/mol
InChI Key: ORFXGILBKAILLP-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various human diseases . The compound also contains a benzyl group and a 4-chlorophenyl group .


Molecular Structure Analysis

The pyrrolidine ring in 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine are not available, it’s worth noting that pyrrolidine derivatives can undergo various chemical reactions due to their versatile structure .

Future Directions

The future directions for research on 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of study .

properties

IUPAC Name

1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFXGILBKAILLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Titanium (IV) chloride (0.36 g, 1.89 mmol) was added drop wise to a suspension of zinc powder (0.25 g, 3.78 mmol) in THF (3 ml). This solution was heated at 68° C. for one hour, then cooled to RT before (3SR,4RS)-1-benzyl-3-(4-chloro-phenyl)-4-nitro-pyrrolidine (0.20 g, 0.63 mmol) in THF (2 ml) was added. The reaction mixture was then stirred at reflux over night. The reaction was cooled to RT, diluted with 300 ml of Et2O, washed with an aqueous solution of NaHCO3 and the organic phases were dried over Na2SO4. Flash chromatography (SiO2, CH2Cl2/MeOH, 9:1) yielded 0.10 g (57%) of (3RS,4SR)-1-benzyl-4-(4-chloro-phenyl)-pyrrolidin-3-ylamine as a light yellow oil.
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0.2 g
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300 mL
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3 mL
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0.25 g
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